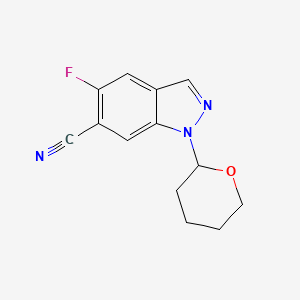

5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile

Beschreibung

5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile is a heterocyclic compound featuring an indazole core substituted with a fluorine atom at position 5, a tetrahydropyran (THP) group at position 1, and a nitrile group at position 4. The fluorine atom enhances metabolic stability and bioavailability, while the THP group contributes to solubility and conformational rigidity .

Eigenschaften

Molekularformel |

C13H12FN3O |

|---|---|

Molekulargewicht |

245.25 g/mol |

IUPAC-Name |

5-fluoro-1-(oxan-2-yl)indazole-6-carbonitrile |

InChI |

InChI=1S/C13H12FN3O/c14-11-5-10-8-16-17(12(10)6-9(11)7-15)13-3-1-2-4-18-13/h5-6,8,13H,1-4H2 |

InChI-Schlüssel |

BTMSLFZBEWOORO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Steps

The preparation generally follows these steps:

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of indazole intermediate with appropriate substitution | Starting aromatic amines, diazotization agents (e.g., sodium nitrite), metal halides (e.g., potassium iodide) | Diazotization followed by halide substitution to introduce activated groups |

| 2 | Protection of nitrogen with tetrahydropyran group | Use of tetrahydropyran as a protecting group | Protects nitrogen to allow selective reactions elsewhere |

| 3 | Introduction of fluorine at the 5-position | Fluorination reagents under controlled conditions | Fluorine acts as an electron-withdrawing group affecting reactivity |

| 4 | Installation of the carbonitrile group at 6-position | Nucleophilic substitution or palladium-catalyzed cross-coupling | Requires activated leaving groups such as halides (Cl, Br, I) |

| 5 | Deprotection of tetrahydropyran group | Acidic conditions using methanesulfonic acid or p-toluenesulfonic acid in alcoholic solvents (methanol, ethanol, n-propanol, or isopropanol) | Mild conditions prevent degradation of sensitive groups |

Catalysts and Bases Used

- Palladium catalysts are employed to facilitate cross-coupling reactions, essential for carbonitrile group incorporation.

- Bases such as cesium carbonate, potassium carbonate, sodium carbonate, sodium t-butoxide, potassium t-butoxide, and triethylamine are used to promote nucleophilic substitution and maintain reaction efficiency.

Solvents and Temperature

- N,N-Dimethylformamide (DMF) is commonly used as a solvent due to its high polarity and ability to dissolve reactants effectively.

- Reactions are typically conducted at around 80 °C to optimize reaction rates without compromising compound stability.

Mechanistic Insights and Protecting Group Strategy

Protecting Group Role

The tetrahydropyran group serves as a nitrogen protecting group during synthesis, allowing selective modification of other parts of the molecule without unwanted side reactions at the nitrogen site. This protecting group can be introduced and removed under mild conditions, preserving the integrity of the compound.

Activated Substituent Groups

Halides such as chloride, bromide, and iodide serve as activated substituent groups facilitating nucleophilic substitution reactions. The iodide group, in particular, is favored for its high reactivity in substitution steps.

Summary of Preparation Methodology

| Parameter | Details |

|---|---|

| Core structure | Indazole ring with 5-fluoro and 6-carbonitrile substitutions |

| Protecting group | Tetrahydropyran on nitrogen |

| Key reagents | Sodium nitrite (diazotization), potassium iodide, palladium catalysts, cesium carbonate base |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Approximately 80 °C |

| Deprotection | Acidic hydrolysis with methanesulfonic acid or p-toluenesulfonic acid in alcoholic solvents |

| Reaction type | Multi-step involving diazotization, nucleophilic substitution, cross-coupling, and deprotection |

Research Findings and Optimization Considerations

- The synthetic methods described are supported by patent literature detailing preparation of indazole derivatives with similar substitution patterns.

- Optimization focuses on maximizing yield and purity while minimizing steps and harsh conditions.

- The choice of protecting group and deprotection strategy is critical to avoid side reactions and degradation.

- Palladium-catalyzed cross-coupling reactions are central to the efficient introduction of the carbonitrile group.

- Bases and solvents are selected for compatibility with sensitive functional groups and to facilitate reaction kinetics.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines.

Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions and protein-ligand interactions.

Medicine: In the medical field, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and other functional groups contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound belongs to the indazole-carbonitrile family, but its structural analogs often differ in substituents and core heterocycles. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle :

- The indazole core in the target compound offers greater aromatic stabilization compared to pyrazole analogs like fipronil. This may enhance thermal stability but reduce electrophilic substitution reactivity .

- Pyrazole derivatives (e.g., fipronil) prioritize pesticidal activity due to strong electron-withdrawing groups (e.g., -CF₃, -SO-) enhancing target binding .

Substituent Effects :

- Fluorine : Present in both the target compound and pyrazole analogs (e.g., 5-fluoro-2-methylphenyl derivatives), fluorine improves lipophilicity and resistance to oxidative metabolism. However, in indazole systems, its steric effects may dominate .

- Tetrahydropyran (THP) vs. Tetrahydrofuran (THF) : The THP group in the target compound provides better solubility in polar solvents compared to THF analogs due to increased oxygen accessibility .

Nitrile Functionality :

- The nitrile group at position 6 in the indazole derivative may engage in hydrogen bonding or act as a bioisostere for carbonyl groups, unlike pyrazole-carbonitriles (e.g., fipronil), where nitriles enhance insecticidal activity via π-π stacking .

Research Findings and Limitations

- Synthetic Accessibility : The indazole derivative requires multi-step synthesis involving fluorination and THP protection, which complicates scalability compared to pyrazole analogs .

- Thermodynamic Stability : Computational studies indicate that the THP group in the indazole derivative reduces ring strain compared to THF analogs, improving shelf-life .

Biologische Aktivität

5-Fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile (CAS No. 2940948-19-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its pharmacological potential.

- Molecular Formula : C13H12FN3O

- Molecular Weight : 245.26 g/mol

- IUPAC Name : 5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbonitrile

- Structure : The compound features a fluorinated indazole moiety, which is significant for its biological activity.

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. The indazole scaffold is known for its role in modulating kinase activity, which is crucial in various pathological conditions, including cancer.

Anticancer Activity

Research indicates that compounds with indazole structures often demonstrate anticancer properties by targeting specific kinases. For example, a study highlighted that modifications to the indazole core can enhance the inhibitory potency against certain cancer cell lines. The compound's ability to inhibit the growth of Ba/F3 cells and other cancer models suggests it may be a promising candidate for further development in oncology .

Kinase Inhibition

The compound has shown significant inhibitory effects on various kinases. For instance, it has been reported to exhibit IC50 values in the nanomolar range against specific targets, indicating potent activity. The structure–activity relationship (SAR) studies suggest that the introduction of fluorine and other substituents can modulate its binding affinity and selectivity towards different kinases .

Study 1: Antiproliferative Effects

In a controlled study, this compound was tested against multiple cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 100 nM, with an observed IC50 value of approximately 50 nM against ABL T315I mutant cells. This highlights its potential as a targeted therapy for resistant cancer types .

Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study evaluated the absorption and distribution of the compound in vivo. Following oral administration in rat models, the compound exhibited favorable bioavailability with peak plasma concentrations observed within 1 hour post-administration. These findings suggest that structural modifications could further enhance its pharmacokinetic profile, making it suitable for clinical applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H12FN3O |

| Molecular Weight | 245.26 g/mol |

| CAS Number | 2940948-19-4 |

| IC50 (against ABL T315I) | ~50 nM |

| Bioavailability | Favorable in rat models |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoro-1-tetrahydropyran-2-yl-indazole-6-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodology : A three-step synthesis approach is commonly employed for analogous nitrile-containing heterocycles. For example, fluorination steps using anhydrous potassium fluoride in sulfolane at elevated temperatures (90–120°C) are critical for introducing fluorine substituents . Optimization involves controlling solvent polarity (e.g., sulfolane for high-temperature stability) and stoichiometric ratios of halide exchange reagents. Yield improvements (70–80%) are achieved via iterative recrystallization with ethanol/water mixtures, as demonstrated in related indazole-carbonitrile systems .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology : High-Resolution Mass Spectrometry (HRMS-ESI) is essential for verifying molecular formulas (e.g., calculated vs. observed m/z values within 0.0002 Da error) . Infrared (IR) spectroscopy identifies nitrile stretches (~2220–2240 cm⁻¹) and tetrahydropyran C-O-C vibrations (~1100 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves stereochemistry at the tetrahydropyran oxygen and indazole fluorine coupling patterns (e.g., ⁴J-F splitting in aromatic regions) .

Q. How do structural analogs of this compound inform its reactivity in cross-coupling reactions?

- Methodology : Analogous 5-halo-indazole-carbonitriles undergo Suzuki-Miyaura couplings at the 6-position. For example, 5-chloro derivatives react with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C . Fluorine’s electron-withdrawing effects may require adjusted catalyst loading (e.g., 5 mol% Pd) or prolonged reaction times (24–48 hours).

Advanced Research Questions

Q. What computational methods can predict the regioselectivity of electrophilic substitutions on the indazole core?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the 4-position of indazole derivatives shows higher electrophilic susceptibility due to resonance stabilization from the adjacent nitrile group. Solvent effects (PCM models) further refine predictions for reactions in polar aprotic media .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

- Methodology : Dynamic NMR experiments (variable-temperature ¹H NMR) detect rotational barriers in the tetrahydropyran ring. For example, coalescence temperatures near −20°C indicate slow interconversion of chair conformers, which may obscure splitting patterns at room temperature. Deuterated solvents (CDCl₃ vs. DMSO-d₆) and 2D-COSY/HMBC experiments clarify through-space coupling and fluorine’s long-range effects .

Q. What strategies mitigate side reactions during fluorination steps in multi-step syntheses?

- Methodology : Competing nucleophilic substitution (SN2) at the tetrahydropyran oxygen is minimized by using bulky protecting groups (e.g., TBDMS) or low-polarity solvents (e.g., DMF at 0°C). Kinetic studies (GC-MS monitoring) reveal that maintaining anhydrous conditions and substoichiometric KF (1.2–1.5 equiv) suppresses defluorination byproducts .

Q. How does the electronic nature of the nitrile group influence the compound’s stability under acidic/basic conditions?

- Methodology : The nitrile’s electron-withdrawing effect destabilizes the indazole ring under strong bases (e.g., NaOH > 2M), leading to hydrolysis to carboxylic acids. Stability assays (HPLC-MS) in buffered solutions (pH 1–12) show optimal stability at pH 6–8. Acid-catalyzed ring-opening of tetrahydropyran is mitigated by using non-protic acids (e.g., TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.